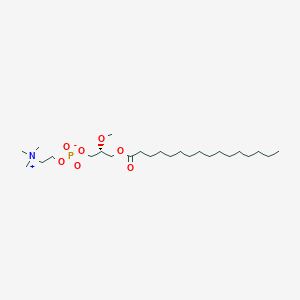
1-Hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine is a 1-acyl-2-alkyl-sn-glycero-3-phosphocholine in which the acyl and alkyl groups at posiitons 1 and 2 are specified respectively as hexadecanoyl and methyl. It has a role as a mouse metabolite. It is a 1-acyl-2-alkyl-sn-glycero-3-phosphocholine and a hexadecanoic acid.
Applications De Recherche Scientifique
1. Physical Chemical Characteristics and Critical Micellar Concentration
A study explored the physical chemical characteristics of 1-Hexadecanoyl-2-methyl-sn-glycero-3-phosphocholine and its homologs. The critical micellar concentration of these compounds was determined using various analytical techniques. This research contributes to understanding their physical properties and relevance in biological studies (Kramp, Piéroni, Pinckard, & Hanahan, 1984).
2. Synthesis for Biological and Toxicological Study
Another significant research disclosed the first synthesis of a this compound derivative, useful for studying the biological and toxicological properties of arsenolipids in food (Guttenberger, Glabonjat, Tassoti, & Francesconi, 2017).
3. Investigation of Mixing Properties in Lipid Bilayers
Research on the mixing properties of this compound in lipid bilayers was conducted using fluorescent probes. This study aids in understanding its impact on the lateral mobility or domain formation in lipid environments (Ahn & Yun, 1999).
4. Exocrine Secretory Glands Impact Study
A study investigated the effects of this compound on the secretion of amylase from isolated exocrine glands. This research is crucial for understanding its effects on glandular functions and interactions with plasma membrane receptors (Söling, Eibl, & Fest, 1984).
5. Enzymatic Processes Studied via IR Spectroscopy
Infrared reflection absorption spectroscopy was used to monitor the hydrolysis of this compound by phospholipase A2. This method provides insights into enzymatic reactions and specific interactions between lipids (Gericke & Hühnerfuss, 1994).
6. Synthesis for Investigating Membrane Interactions
Syntheses of derivatives of this compound were conducted to investigate the effect of steric bulk on interactions with membrane components. This research contributes to the understanding of lipid interactions in membranes (Witzke & Bittman, 1985).
Propriétés
Formule moléculaire |
C25H52NO7P |
|---|---|
Poids moléculaire |
509.7 g/mol |
Nom IUPAC |
[(2R)-3-hexadecanoyloxy-2-methoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C25H52NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25(27)31-22-24(30-5)23-33-34(28,29)32-21-20-26(2,3)4/h24H,6-23H2,1-5H3/t24-/m1/s1 |
Clé InChI |
AEGNMLQHVFYYLW-XMMPIXPASA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



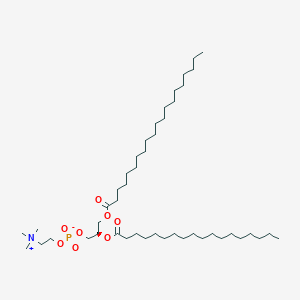

![N-{(1s,2r)-1-benzyl-2-hydroxy-3-[(3-methoxybenzyl)amino]propyl}-5-[methyl(methylsulfonyl)amino]-N'-[(1r)-1-phenylethyl]benzene-1,3-dicarboxamide](/img/structure/B1263897.png)

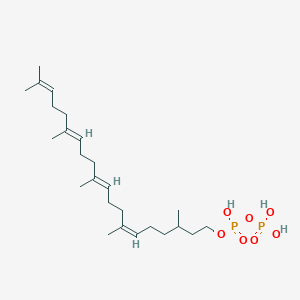
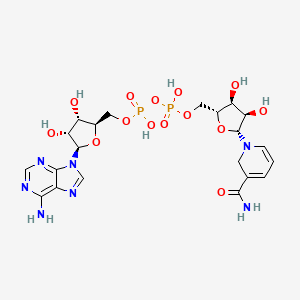



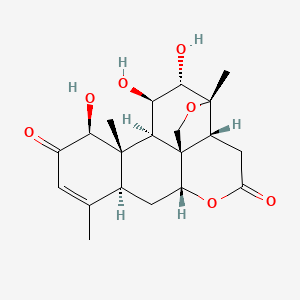
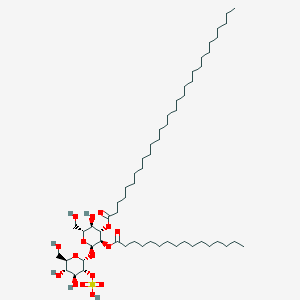
![2-O-octanoyl-3-O-[(2E,4S,6S,8S)-2,4,6,8-tetramethyltetracos-2-enoyl]-alpha-D-glucopyranosyl 2-O-sulfo-alpha-D-glucopyranoside](/img/structure/B1263910.png)
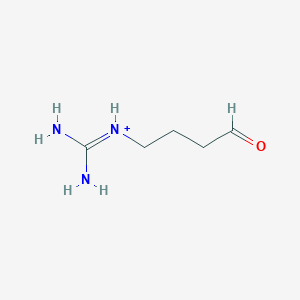
![N-[1-(2,6-difluorophenyl)sulfonyl-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1263915.png)